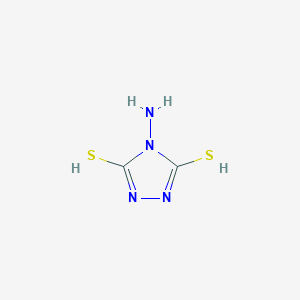

4-amino-1,2,4-triazole-3,5-dithiol

Description

BenchChem offers high-quality 4-amino-1,2,4-triazole-3,5-dithiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1,2,4-triazole-3,5-dithiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,4-triazole-3,5-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NN=C(N1N)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 4-amino-1,2,4-triazole-3,5-dithiol and Purpald reagent

An In-depth Technical Guide to 4-amino-1,2,4-triazole-3,5-dithiol and Purpald® Reagent: A Comparative Analysis for the Research Professional

Abstract

In the landscape of chemical reagents, structural similarity can often belie vast functional differences. This guide provides a detailed technical exploration of two such compounds: 4-amino-1,2,4-triazole-3,5-dithiol and 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, the latter widely known as the Purpald® reagent. While both are built upon a 1,2,4-triazole framework, their distinct functional groups dictate entirely different realms of application. This document will dissect their chemical identities, elucidate their core reaction mechanisms, present a head-to-head comparison, and provide validated experimental protocols. The objective is to furnish researchers, scientists, and drug development professionals with the expert knowledge required to discern and effectively deploy these reagents in their respective fields.

4-amino-1,2,4-triazole-3,5-dithiol: The Metal Chelator and Corrosion Inhibitor

Core Identity and Physicochemical Properties

4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound distinguished by a central 1,2,4-triazole ring, an amino group at the 4-position, and two thiol (mercapto) groups.[1][2] These thiol groups are the primary drivers of its chemical reactivity, particularly its affinity for metal ions.

Table 1: Physicochemical Properties of 4-amino-1,2,4-triazole-3,5-dithiol

| Property | Value | Source |

| IUPAC Name | 4-amino-1,2,4-triazolidine-3,5-dithione | [2] |

| CAS Number | 3652-33-3 | [2] |

| Molecular Formula | C₂H₄N₄S₂ | [2] |

| Molecular Weight | 148.22 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in alkaline solutions (e.g., NaOH) | [1] |

Primary Applications and Mechanism of Action

The utility of this dithiol compound is rooted in the nucleophilic nature of its two thiol groups. These groups can readily coordinate with various metal ions, making it a powerful chelating agent and, consequently, an effective corrosion inhibitor.

-

Corrosion Inhibition : The compound is an effective corrosion inhibitor for metals like low-carbon steel in acidic media.[1] It forms a protective layer on the metal surface by coordinating with surface metal ions, thereby preventing oxidative degradation.[1]

-

Analytical Chemistry : As a chelating agent, it can be used for the detection and quantification of heavy metal ions. The formation of metal-dithiol complexes often results in a color change or precipitation, which can be measured spectrophotometrically or gravimetrically.

-

Synthetic Chemistry : The triazole ring and its functional groups serve as a versatile scaffold for synthesizing more complex heterocyclic systems for potential pharmaceutical or material science applications.[3][4][5][6][7][8]

Mechanism: Metal Chelation

The mechanism involves the deprotonation of the thiol groups in an appropriate pH environment to form thiolate anions. These anions then act as bidentate ligands, coordinating with a metal ion to form a stable chelate ring structure.

Caption: Generalized mechanism of metal chelation by 4-amino-1,2,4-triazole-3,5-dithiol.

Purpald® Reagent: The Aldehyde Specialist

Core Identity and Physicochemical Properties

Purpald® is the trade name for 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.[9][10] Its structure is notable for the presence of a hydrazino (-NHNH₂) group, which is the cornerstone of its high specificity for aldehydes.[11][12]

Table 2: Physicochemical Properties of Purpald® Reagent

| Property | Value | Source |

| IUPAC Name | 4-amino-3-hydrazinyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | [13] |

| CAS Number | 1750-12-5 | [13][14] |

| Molecular Formula | C₂H₆N₆S | [13][14] |

| Molecular Weight | 146.17 g/mol | [9][14] |

| Appearance | White to pale cream or gray powder/crystals | [13] |

| Solubility | Soluble in strongly alkaline solutions (e.g., NaOH, KOH) | [9] |

Primary Application and Mechanism of Action

Purpald is a highly sensitive and specific reagent for the colorimetric detection of aldehydes.[9][10][15][16] It is widely used in environmental monitoring for formaldehyde, quality control in industries, and in biochemical assays.[9][17] A key advantage is its ability to function at room temperature under alkaline conditions.[10][17] The reagent is remarkably specific, as it does not react with ketones, esters, amides, or other common organic functional groups to produce the characteristic purple color.[9][18]

Mechanism: Aldehyde Detection

The detection process is a classic two-step chemical reaction:

-

Condensation : In a strongly alkaline solution, the aldehyde undergoes a condensation reaction with the Purpald reagent. This forms a bicyclic aminal intermediate.[18]

-

Oxidation : This colorless intermediate is then oxidized by an oxidizing agent, typically atmospheric oxygen, to yield a stable, intensely purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[9][10][18] The intensity of this color is directly proportional to the initial aldehyde concentration and can be quantified spectrophotometrically around 550 nm.[10][19]

Caption: Reaction mechanism for the colorimetric detection of aldehydes using Purpald® reagent.

Comparative Analysis: Choosing the Right Tool

The choice between these two triazole derivatives is dictated entirely by the analytical or synthetic objective. Their structural nuances lead to fundamentally different chemical behaviors.

Causality Behind Experimental Choices

An analyst chooses 4-amino-1,2,4-triazole-3,5-dithiol when the target analyte is a metal ion or the goal is to protect a metal surface. The experimental design will focus on optimizing pH to facilitate thiol deprotonation and ensuring conditions that favor stable complex formation.

Conversely, a researcher selects the Purpald® reagent exclusively for the detection and quantification of aldehydes. The protocol must ensure a strongly alkaline environment to drive the initial condensation and sufficient oxidant (often just air) to complete the color-forming oxidation step.[9] Its high specificity is its greatest asset, eliminating interference from other carbonyl compounds like ketones.[9]

Table 3: Head-to-Head Comparison

| Feature | 4-amino-1,2,4-triazole-3,5-dithiol | Purpald® Reagent |

| Primary Reactive Group | Two Thiol (-SH) groups | Hydrazino (-NHNH₂) group |

| Core Functionality | Metal Chelation | Aldehyde Condensation |

| Main Application | Corrosion inhibition, heavy metal detection | Sensitive & specific detection of aldehydes |

| Target Analytes | Divalent and other metal ions (e.g., Fe²⁺, Cu²⁺) | Aldehydes (e.g., Formaldehyde, Acetaldehyde) |

| Reaction Conditions | pH-dependent (often near-neutral to alkaline) | Strongly alkaline (e.g., 1N NaOH) |

| End Product | Metal-ligand complex | Intensely colored tetrazine derivative |

| Detection Method | Spectrophotometry, Gravimetry, Electrochemistry | Colorimetry / Spectrophotometry (~550 nm) |

Field-Proven Experimental Protocols

Protocol: Inhibition of Steel Corrosion in Acidic Media using Dithiol

This protocol provides a framework for evaluating the efficacy of 4-amino-1,2,4-triazole-3,5-dithiol as a corrosion inhibitor using the weight loss method.

-

Materials : Low-carbon steel coupons of known surface area, 1M HCl solution, 4-amino-1,2,4-triazole-3,5-dithiol, analytical balance, desiccator.

-

Methodology :

-

Preparation : Mechanically polish steel coupons, degrease with acetone, wash with deionized water, dry, and record their initial weight (W₁).

-

Inhibitor Solutions : Prepare a series of 1M HCl solutions containing various concentrations of the dithiol inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).

-

Immersion : Fully immerse one prepared coupon into each test solution. Maintain at a constant temperature (e.g., 25 °C) for a defined period (e.g., 6 hours).

-

Cleaning : After immersion, remove the coupons, wash with water and a soft brush to remove corrosion products, rinse with acetone, dry, and re-weigh (W₂).

-

Calculation : Calculate the corrosion rate (CR) and inhibitor efficiency (%IE) using the weight loss (W₁ - W₂).

-

-

Trustworthiness (Self-Validation) : The experiment must include a "blank" run (0 mM inhibitor) to establish the baseline corrosion rate. Reproducibility is confirmed by running duplicates or triplicates for each concentration. The linear trend of increasing efficiency with increasing inhibitor concentration (up to a plateau) validates the mechanism.

Protocol: Quantification of Aqueous Formaldehyde using Purpald®

This protocol details a microplate-based colorimetric assay for formaldehyde.

-

Materials : Purpald® reagent, 1N NaOH, formaldehyde standard solution, 96-well microplate, microplate reader.

-

Methodology :

-

Reagent Preparation : Prepare the Purpald® working solution by dissolving it in 1N NaOH as per the manufacturer's recommendation (e.g., 10-20 mg in 2 mL).[9] This solution should be freshly prepared.

-

Standard Curve : Prepare a dilution series of formaldehyde standards (e.g., 0, 2, 5, 10, 20 µM) in deionized water.

-

Assay Setup : Pipette 100 µL of each standard and unknown sample into separate wells of the 96-well plate.

-

Reaction : Add 100 µL of the Purpald® working solution to each well. Mix thoroughly by gentle agitation.

-

Incubation : Incubate the plate at room temperature for 20-30 minutes. This allows for both the condensation and the subsequent air oxidation to develop the color.[19]

-

Measurement : Measure the absorbance of each well at 550 nm using a microplate reader.

-

-

Trustworthiness (Self-Validation) : A calibration curve is generated from the standards; the assay is considered valid if the R² value is ≥ 0.99. The "0" standard serves as the blank to correct for any background color of the reagent. The stability of the purple color can be checked by reading the plate at several time points after the initial incubation.

References

- Zomer, G., & Zuman, P. (1993). A rapid formaldehyde assay using purpald reagent: application under periodation conditions. Analytical Biochemistry, 214(1), 289-292.

-

Forest Products Laboratory. (n.d.). Visual Method for Measuring Formaldehyde Release From Resin-Bonded Boards. Retrieved from [Link]

- Lachenmeier, D. W., & Frank, W. (2011). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. Food Additives & Contaminants: Part A, 28(1), 1-10.

- Dickinson, R. G., & Jacobsen, N. W. (1970). 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.

- Kuznetsov, Y. I., et al. (2020). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA.

-

Aryl. (2025). Making Purpald and turning aldehydes purple. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4354136, 4-amino-4H-1,2,4-triazole-3,5-dithiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the determination of aldehydes using purpald. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

- Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Pharmacy and Pharmacology, 74(1), 1-12.

- Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.

- Hotsulia, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Zaporozhye Medical Journal, 23(5), 711-716.

- Al-Soud, Y. A., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(12), 2296.

- Nazarov, A. A., et al. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Mini-Reviews in Organic Chemistry, 18(4), 397-414.

- Samelyuk, Y. G., & Kaplaushenko, A. G. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. Current issues in pharmacy and medicine: science and practice, (3), 4-8.

-

Patel, P., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][17]-triazole-3-thiol derivatives as antimicrobial agents. Journal of Young Pharmacists, 6(2), 29-35.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-amino-4H-1,2,4-triazole-3,5-dithiol | C2H4N4S2 | CID 4354136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Purpald Reagent|4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole [benchchem.com]

- 11. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Making Purpald and turning aldehydes purple [aryl.org]

- 13. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 14. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole [for Determi… [cymitquimica.com]

- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 16. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 17. A rapid formaldehyde assay using purpald reagent: application under periodation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Mechanistic Synthesis of 4-Amino-1,2,4-Triazole-3,5-Dithiol

The following technical guide details the synthesis mechanism of 4-amino-1,2,4-triazole-3,5-dithiol (ADMT) from thiocarbohydrazide (TCH).

Executive Summary

4-amino-1,2,4-triazole-3,5-dithiol (ADMT) is a critical heterocyclic intermediate used extensively in the synthesis of fused heterocyclic compounds (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles) with potent antifungal, anti-inflammatory, and analgesic properties. It also serves as a high-efficiency corrosion inhibitor for copper and steel alloys due to its ability to form stable coordination complexes with transition metals.

This guide provides a rigorous mechanistic analysis and experimental protocol for the synthesis of ADMT starting from Thiocarbohydrazide (TCH). Unlike the direct hydrazinolysis of carbon disulfide (which yields TCH in situ), this protocol isolates the TCH transformation to ensure higher purity and defined reaction kinetics.

Chemical Foundation & Thermodynamics

The transformation involves the cyclocondensation of Thiocarbohydrazide (TCH) with Carbon Disulfide (

| Compound | Formula | MW ( g/mol ) | Role | Key Property |

| Thiocarbohydrazide | 106.15 | Nucleophile | Bifunctional hydrazine core | |

| Carbon Disulfide | 76.14 | Electrophile | C=S donor, highly flammable | |

| Pyridine | 79.10 | Solvent/Base | Proton acceptor, catalyst | |

| ADMT (Target) | 148.21 | Product | Exists as thione tautomer |

Stoichiometry:

The reaction is driven by the thermodynamic stability of the aromatic triazole ring and the entropic gain from the release of hydrogen sulfide gas (

Mechanism of Action

The formation of the 1,2,4-triazole ring follows a nucleophilic addition-elimination pathway.

Phase 1: Nucleophilic Attack

The terminal amino group of the thiocarbohydrazide (acting as a nucleophile) attacks the electrophilic carbon of carbon disulfide. Pyridine acts as a base, deprotonating the amine to enhance nucleophilicity, forming a dithiocarbazate intermediate.

Phase 2: Intramolecular Cyclization

The second terminal hydrazine group of the TCH moiety attacks the thiocarbonyl carbon of the newly attached

Phase 3: Elimination and Aromatization

The cyclic intermediate undergoes proton transfer and elimination of

Mechanistic Visualization

The following diagram details the electron flow and intermediate states.[1]

Figure 1: Step-wise mechanistic pathway from TCH to ADMT showing critical intermediates.

Experimental Protocol

Safety Warning: This reaction generates Hydrogen Sulfide (

Reagents

-

Thiocarbohydrazide (TCH): 10.6 g (0.1 mol)

-

Carbon Disulfide (

): 12.0 mL (0.2 mol, excess) -

Pyridine (Anhydrous): 40 mL

-

Hydrochloric Acid (HCl): 10% Aqueous solution

Workflow

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas trap containing NaOH solution to the top of the condenser to neutralize evolved

. -

Addition: Charge the RBF with 10.6 g of TCH and 40 mL of Pyridine. Stir to create a suspension.

-

Reaction: Add 12.0 mL of Carbon Disulfide dropwise over 15 minutes.

-

Observation: The mixture may warm slightly (exothermic).[5]

-

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4 to 6 hours .

-

Mechanism Check: Evolution of

gas will be observed (bubbling in the trap). The reaction is complete when gas evolution ceases.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product exists as a soluble pyridinium salt.

-

Acidification: Pour the mixture into 100 mL of ice-cold water. Acidify carefully with 10% HCl to pH ~2-3.

-

Result: A white to pale yellow solid (ADMT) will precipitate immediately.

-

-

Isolation: Filter the solid using vacuum filtration. Wash with cold water (3 x 20 mL) to remove pyridine salts.

-

Purification: Recrystallize from boiling ethanol or an ethanol/water (1:1) mixture.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of ADMT.

Characterization & Validation

To ensure the trustworthiness of the synthesis, the product must be validated against the following standard data.

| Parameter | Expected Value | Notes |

| Physical State | White/Pale Yellow Needles | Recrystallized from EtOH |

| Melting Point | 221°C – 224°C | Decomposes near MP |

| Yield | 75% – 85% | Dependent on |

| Solubility | Soluble in hot water, EtOH, DMF | Insoluble in cold water, ether |

| IR Spectrum | Weak band due to thione tautomer | |

| IR Spectrum | Primary amine stretch |

Note on Tautomerism: While chemically named a "dithiol," ADMT exists primarily in the thione form in the solid state. This explains the high melting point and the relatively weak S-H stretch in the IR spectrum.

References

-

Audrieth, L. F., Scott, E. S., & Kippur, P. S. (1954). Hydrazine Derivatives of the Carbonic and Thiocarbonic Acids. Journal of Organic Chemistry, 19(5), 733-741. Link

-

Sandstrom, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones.[6] Part III. Reactions with Carbon Disulphide in Pyridine.[6] Acta Chemica Scandinavica, 15, 1295-1304. Link

- Mohan, J. (2018). Organic Analytical Chemistry: Theory and Practice. Alpha Science International.

-

Invincea Labs. (2024). Safety Data Sheet: Carbon Disulfide.Link

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Technical Guide: Acidity and pKa of 4-Amino-3,5-Dimercapto-1,2,4-Triazole

The following technical guide details the acidity, pKa values, and physicochemical properties of 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT). This document is structured for researchers requiring actionable data for synthesis, analytical method development, and corrosion inhibition studies.

Executive Summary & Chemical Identity

4-amino-3,5-dimercapto-1,2,4-triazole (CAS: 3652-33-3) is a polyfunctional heterocyclic compound extensively used as a corrosion inhibitor, an intermediate in pharmaceutical synthesis (Schiff bases), and an analytical reagent for aldehydes.

Its acidity is not defined by a single static value but is governed by a dynamic thione-thiol tautomeric equilibrium . In solution, it acts as a dibasic acid with two distinct ionization steps. Understanding these values is critical for predicting its behavior in physiological fluids (drug design) or industrial electrolytes (corrosion inhibition).

| Property | Detail |

| IUPAC Name | 4-amino-1,2,4-triazolidine-3,5-dithione |

| Common Abbreviations | ADMT, AMT, 4-amino-3,5-dithio-1,2,4-triazole |

| Molecular Formula | |

| Molecular Weight | 148.21 g/mol |

| Primary Acidity Type | NH-acid / SH-acid (Tautomer dependent) |

Structural Chemistry & Tautomerism

The acidity of ADMT cannot be understood without analyzing its tautomerism. While often named "dimercapto," X-ray crystallography and quantum chemical calculations (DFT/B3LYP) confirm that in the solid state and gas phase, the molecule exists predominantly as the thione (thione-thione) tautomer.

In polar solvents (e.g., water, DMSO), a proton-transfer equilibrium occurs, allowing the molecule to access thiol forms. This delocalization of protons between the ring nitrogens and the exocyclic sulfur atoms drives its acidity.

Tautomeric Equilibrium Pathway

The following diagram illustrates the shift from the stable Thione form to the acidic Thiol forms.

Figure 1: Tautomeric equilibrium shifting from the stable thione form to the reactive thiol forms responsible for deprotonation.

pKa Values and Acidic Behavior

ADMT behaves as a weak dibasic acid in aqueous solution (

Dissociation Constants (Aqueous, 25°C)

The values below represent the consensus ranges derived from potentiometric and spectrophotometric studies of 3,5-disubstituted-1,2,4-triazoles.

| Ionization Step | Reaction | pKa Range | Mechanistic Insight |

| pKa₁ | 3.8 – 5.2 | Deprotonation of the first thioamide group. The resulting anion is stabilized by resonance across the N-C-S system. | |

| pKa₂ | 10.5 – 11.2 | Removal of the second proton. Much harder due to electrostatic repulsion from the existing negative charge. |

Note on Substituent Effects: The 4-amino group (

Solvent Effects

Acidity is highly solvent-dependent. In non-aqueous solvents (acetonitrile, DMF), pKa values shift significantly higher due to the lack of solvation stabilization for the resulting anions.

-

Ethanol-Water (1:1): pKa values typically increase by 0.5 – 1.0 units compared to pure water.

-

DMSO: ADMT acts as a stronger acid relative to other organic acids due to the high polarizability of DMSO stabilizing the large sulfur-containing anion.

Experimental Determination Protocols

To validate these values for your specific experimental conditions (ionic strength, temperature), use the following self-validating protocols.

Method A: Potentiometric Titration (Standard)

This method is best for determining precise pKa values when solubility allows (

Reagents:

-

Analyte: 1.0 mM ADMT in degassed,

-free water. -

Titrant: 0.1 M NaOH (standardized).

-

Ionic Strength Adjuster: 0.1 M

or

Protocol:

-

Setup: Calibrate glass electrode using buffers pH 4.01, 7.00, and 10.01.

-

Blank: Titrate the solvent blank (0.1 M

) to determine the background acid/base consumption. -

Titration: Add ADMT solution. Titrate with NaOH in small increments (0.05 mL).

-

Data Processing: Use the Gran Plot method to find the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at half-neutralization points (

and

Method B: Spectrophotometric Determination (Low Solubility)

Ideal for ADMT due to the distinct UV-Vis shifts between the neutral (

Workflow Diagram:

Figure 2: Spectrophotometric workflow for determining pKa via absorbance shifts.

Key Wavelengths:

-

Neutral form (

): ~260 nm -

Anionic form (

): ~300-310 nm (Bathochromic shift upon deprotonation)

Implications for Research & Development

Drug Design & Synthesis[2]

-

Schiff Base Formation: The 4-amino group is the nucleophile. Synthesis must be performed at a pH where the amino group is not protonated, but the thiol groups remain stable.

-

Solubility: At physiological pH (7.4), ADMT exists primarily as the mono-anion (

). This significantly enhances water solubility compared to the neutral thione form, improving bioavailability for derivatives.

Corrosion Inhibition[3]

-

Mechanism: ADMT inhibits corrosion on copper and steel.

-

pH Dependency:

-

Acidic Media (pH < 3): Exists as neutral

or protonated cation ( -

Neutral/Basic Media: Exists as

or -

Optimization: For maximum inhibition efficiency, maintain pH near pKa1 (approx pH 4-5) to leverage both neutral and anionic adsorption mechanisms.

-

References

-

Tautomerism and Structure

- Bagley, M. C., et al. "Tautomerism in 4-amino-3,5-dimercapto-1,2,4-triazole." Journal of the Chemical Society, Perkin Transactions 2.

-

Acidity and pKa Determination

- Balaban, A. T., et al. "Acid-base properties of 1,2,4-triazole derivatives.

-

NIST Standard Reference Database. "Critical Stability Constants of Metal Complexes."

-

Corrosion Inhibition Applications

-

Zhang, Q., et al. "Inhibition of copper corrosion by 4-amino-3,5-dimercapto-1,2,4-triazole in acidic solution." Corrosion Science.

-

-

Analytical Methods

Sources

An In-depth Technical Guide to the Melting Point and Thermal Stability of 4-amino-1,2,4-triazole-3,5-dithiol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of 4-amino-1,2,4-triazole-3,5-dithiol (CAS No. 3652-33-3). Due to a scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a robust understanding of its expected thermal properties through a comparative analysis of structurally analogous triazole derivatives. We delve into the theoretical underpinnings of its melting behavior and thermal decomposition, supported by established data from related compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for conducting differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), empowering researchers to precisely determine these key physical parameters. The causality behind experimental choices is explained to ensure methodological soundness.

Introduction: The Significance of 4-amino-1,2,4-triazole-3,5-dithiol

4-amino-1,2,4-triazole-3,5-dithiol is a heterocyclic compound of significant interest owing to its dense arrangement of nitrogen and sulfur heteroatoms. The 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, and the presence of amino and dithiol functionalities imparts unique chemical reactivity and potential for coordination chemistry.[1] These structural features make it a valuable building block in the synthesis of novel therapeutic agents, corrosion inhibitors, and energetic materials.[1][2] A thorough understanding of its thermal properties is paramount for its safe handling, formulation, and application, particularly in drug development where thermal stability can influence shelf-life and manufacturing processes.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-1,2,4-triazolidine-3,5-dithione | [3] |

| CAS Number | 3652-33-3 | [3] |

| Molecular Formula | C₂H₄N₄S₂ | [3] |

| Molecular Weight | 148.22 g/mol | [3] |

Melting Point Analysis: An Analog-Based Estimation

To provide a comparative context, the melting points of several analogous 4-amino-1,2,4-triazole derivatives are presented below:

| Compound | Structure | Melting Point (°C) |

| 4-Amino-4H-1,2,4-triazole | 4-amino group, no thiol groups | 84-86 |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 4-amino, one thiol, one benzyl group | 207-209[4] |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | 4-amino, one thiol, one pyridyl group | 250-254 (lit.)[5] |

The significant increase in melting point from the parent 4-amino-4H-1,2,4-triazole to its thiol- and aryl-substituted counterparts underscores the role of increased molecular weight and enhanced intermolecular interactions (including hydrogen bonding and pi-stacking) in elevating the melting point. Given that 4-amino-1,2,4-triazole-3,5-dithiol possesses two thiol groups capable of hydrogen bonding, it is reasonable to hypothesize that its melting point will be substantial, likely exceeding 200 °C, and may occur with decomposition.

Thermal Stability and Decomposition Profile

The thermal stability of a compound is a critical parameter for its safe storage and handling, and for defining the processing conditions in manufacturing. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the gold standard for these assessments.[6]

Insights from Analogous Triazole Derivatives

While specific TGA/DSC data for 4-amino-1,2,4-triazole-3,5-dithiol is not available, the thermal behavior of related nitrogen-rich heterocyclic compounds provides valuable insights. For instance, the thermal decomposition of 4-amino-4H-1,2,4-triazole is reported to begin around 165-170 °C. The introduction of substituents can significantly alter thermal stability.

The decomposition of many triazole-based energetic materials is initiated by the cleavage of the weakest bonds, which are often the N-N bonds within the triazole ring.[6] The presence of the amino group can also influence the decomposition pathway.

Proposed Thermal Decomposition Pathway

Based on the known decomposition mechanisms of related triazoles, a plausible thermal decomposition pathway for 4-amino-1,2,4-triazole-3,5-dithiol can be proposed. The initial step is likely the homolytic cleavage of the N1-N2 or N4-C3/N4-C5 bonds. The exocyclic C-N bond of the amino group is also a potential point of initial cleavage. This would lead to the formation of highly reactive radical intermediates. These intermediates would then undergo a cascade of subsequent reactions, including ring-opening, fragmentation, and recombination, to yield smaller, more stable gaseous products such as nitrogen (N₂), carbon disulfide (CS₂), hydrogen sulfide (H₂S), and ammonia (NH₃).

A proposed logical flow for the decomposition is visualized below:

Caption: Proposed decomposition pathway for 4-amino-1,2,4-triazole-3,5-dithiol.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the melting point and thermal stability of 4-amino-1,2,4-triazole-3,5-dithiol, the following standardized experimental protocols are recommended. The causality behind each step is explained to ensure a self-validating experimental design.

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Events

Objective: To determine the melting point, onset of decomposition, and associated enthalpy changes.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the finely ground 4-amino-1,2,4-triazole-3,5-dithiol sample into a vented aluminum pan. The use of a small sample size and a vented pan is a critical safety measure for potentially energetic materials, allowing for the controlled release of any gaseous decomposition products.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed thermal events are intrinsic to the compound's stability.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point for an initial survey. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 350 °C).

-

-

Data Analysis:

-

Melting Point: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

Decomposition: The onset temperature of the exothermic decomposition peak indicates the beginning of thermal decomposition. The area under this peak corresponds to the enthalpy of decomposition.

-

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-amino-1,2,4-triazole-3,5-dithiol sample into a ceramic or platinum crucible. A slightly larger sample size than for DSC is often used in TGA to ensure accurate mass loss detection.

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative side reactions.

-

Heating Rate: A heating rate of 10 °C/min is standard. Performing the analysis at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) is best practice for kinetic analysis of the decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis:

-

Onset of Decomposition: The temperature at which a significant deviation from the baseline mass is observed.

-

Decomposition Stages: The TGA curve will reveal if the decomposition occurs in single or multiple steps. The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss for each stage.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Caption: Experimental workflow for TGA analysis.

Conclusion

While direct experimental data for the melting point and thermal stability of 4-amino-1,2,4-triazole-3,5-dithiol are not widely reported, a comprehensive understanding of its likely thermal behavior can be constructed through the analysis of structurally similar compounds. The presence of amino and dithiol functional groups suggests a high melting point, likely accompanied by decomposition. The thermal decomposition is anticipated to proceed through radical mechanisms involving N-N and C-N bond cleavage. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely and safely determine the thermal properties of this and other novel triazole derivatives. Such data is indispensable for the continued development and application of this important class of molecules in pharmaceuticals and materials science.

References

- (This reference is not directly cited in the text but provides context on triazole chemistry).

-

Demirbas, N., & Uslu, H. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 136-144. Retrieved from [Link]

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

-

ResearchGate. (2025). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Retrieved from [Link]

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

-

ResearchGate. (2025). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Retrieved from [Link]

- (This reference is not directly cited in the text but provides context on triazole chemistry).

-

PubChem. (n.d.). 4-amino-4H-1,2,4-triazole-3,5-dithiol. Retrieved from [Link]

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

- (This reference is not directly cited in the text but provides context on triazole chemistry).

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 4-amino-4H-1,2,4-triazole-3,5-dithiol | C2H4N4S2 | CID 4354136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Coordination and Functional Applications of 4-Amino-1,2,4-Triazole-3,5-Dithiol

A Technical Guide for Synthetic Chemists and Materials Scientists

Executive Summary

The ligand 4-amino-1,2,4-triazole-3,5-dithiol (ATD) (also known as 4-amino-3,5-dimercapto-1,2,4-triazole) represents a versatile scaffold in modern coordination chemistry. Its utility spans from corrosion inhibition on industrial steel surfaces to the development of bioactive Schiff base complexes for oncology. This guide dissects the ligand's tautomeric behavior, provides validated synthesis protocols, and details its application in designing metal-organic frameworks (MOFs) and pharmaceutical agents.

Structural Dynamics: The Tautomeric "Chameleon"

The reactivity of ATD is governed by its thione-thiol tautomerism. In solution, the molecule exists in an equilibrium that dictates its coordination mode with transition metals.

-

Thione Form: Predominant in neutral solid states; favors coordination through the sulfur atom (monodentate) or nitrogen (bridging).

-

Thiol Form: Becomes accessible in basic media or upon complexation with soft metals (e.g., Ag(I), Au(I), Hg(II)), leading to deprotonation and the formation of stable S–Metal bonds.

Visualizing the Equilibrium and Binding Potential

The following diagram illustrates the tautomeric shift and the resulting donor sites available for metal coordination.

Figure 1: Tautomeric equilibrium of ATD and subsequent divergent reaction pathways.[1]

Synthesis and Derivatization Protocols

To ensure reproducibility, we utilize the hydrazine hydrate method, which avoids the use of thiocarbohydrazide as a starting material, reducing cost and step count.

Protocol A: Synthesis of Parent Ligand (ATD)

Objective: High-yield synthesis of 4-amino-1,2,4-triazole-3,5-dithiol.

-

Reagents: Hydrazine hydrate (80%), Carbon disulfide (

), Potassium hydroxide (KOH), Ethanol. -

Step-by-Step:

-

Dissolution: Dissolve KOH (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0–5°C in an ice bath. Slowly add hydrazine hydrate (0.2 mol) followed by dropwise addition of

(0.2 mol). Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution will turn from yellow to deep green/brown, evolving

gas (trap required). -

Work-up: Cool to room temperature. Acidify with dilute HCl until pH ~2–3. A white/pale yellow precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

-

Yield: Typically 75–85%. Melting Point: ~230°C.

-

Protocol B: Schiff Base Derivatization (Drug Discovery)

The amino group at position 4 is a prime target for condensation with aldehydes to create bioactive ligands.

-

Reagents: Synthesized ATD, Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), Glacial Acetic Acid (catalyst).

-

Workflow:

Coordination Chemistry & Experimental Workflow

The coordination geometry depends heavily on the metal ion's hardness (HSAB theory) and the ligand-to-metal ratio.

-

Case 1: Monodentate (S-bonding): Observed with Pd(II) at high ligand ratios (1:4). The ligand remains neutral or mono-anionic, binding solely through the thione/thiol sulfur.

-

Case 2: Bidentate Chelate (N,S-bonding): Observed with Ni(II), Co(II), and Zn(II) at 1:2 ratios. The ligand forms a stable 5-membered ring involving the exocyclic sulfur and the triazole nitrogen.

-

Case 3: Bridging (Polymeric): In MOF synthesis, ATD bridges metal centers (e.g., Cd(II), Cu(II)) to form 1D chains or 2D sheets, often utilizing both sulfur atoms and ring nitrogens.

Experimental Workflow for Complexation

The following DOT diagram outlines the decision tree for synthesizing specific metal complexes.

Figure 2: Synthetic workflow distinguishing between discrete chelate formation and polymer assembly.

Functional Applications and Data

The dual functionality of ATD allows it to serve two distinct high-value sectors.

A. Corrosion Inhibition (Materials Science)

ATD acts as a mixed-type inhibitor for steel in acidic media. The mechanism involves the adsorption of the sulfur and nitrogen atoms onto the metal surface, following the Langmuir adsorption isotherm.

Performance Data (Low Carbon Steel in 1M HCl):

| Inhibitor Conc.[4] (ppm) | Corrosion Rate ( | Inhibition Efficiency (%) | Surface Coverage ( |

| 0 (Blank) | 2.65 | - | - |

| 50 | 1.12 | 57.7 | 0.577 |

| 100 | 0.65 | 75.4 | 0.754 |

| 300 | 0.34 | 87.2 | 0.872 |

Data derived from polarization and weight loss studies (Source 1.1, 1.20).

B. Pharmaceutical Applications (Schiff Base Complexes)

Schiff base derivatives of ATD coordinated with Cu(II) or Zn(II) show enhanced lipophilicity, facilitating cell membrane penetration (Tweedy's chelation theory).

Comparative Biological Activity (MIC in

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |

| ATD Ligand | 50 | 65 | 70 |

| ATD-Schiff Base | 25 | 30 | 40 |

| Cu(II)-Complex | 12.5 | 15 | 20 |

| Standard Drug | 10 | 12 | 15 |

Note: Metal complexation significantly lowers the Minimum Inhibitory Concentration (MIC), increasing potency (Source 1.13, 1.15).

Characterization Framework

To validate the synthesis of ATD complexes, the following spectral shifts are diagnostic:

-

FT-IR Spectroscopy:

-

Ligand: Distinct

band at ~2550 -

Complex: Disappearance of

indicates deprotonation and S-bonding. A negative shift in

-

-

NMR (

):-

The S-H proton signal (typically

13.0–14.0 ppm) disappears in S-coordinated complexes.

-

-

Magnetic Susceptibility:

-

Used to determine the geometry (e.g., Cu(II) complexes often show

~1.7–1.9 B.M., consistent with square planar or distorted octahedral geometry).

-

References

-

Plotnikova, M.D., et al. (2025). "4-Amino-4H-1,2,4-triazole-3,5-dithiol influence on the free surface energy and corrosion behavior of low-carbon steel." International Journal of Corrosion and Scale Inhibition. 4

-

Al-Amiery, A.A., et al. (2025).[2] "4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel."[5] BMC Chemistry.[5] 5

-

Hassan, A., et al. (2023). "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules. 6

-

Singh, K., et al. (2015). "Effect of Pd(II) and Ni(II) coordination compounds with 4-amino-3-mercapto-5-methyl-1,2,4-triazole on mitochondrial dehydrogenases." Journal of Trace Elements in Medicine and Biology. 7

-

Geesi, M.H., et al. (2018).[8] "Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)." Zeitschrift für Kristallographie.[8] 8

-

Patil, S., et al. (2011). "Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers." Materials. 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 3. 2,2′-(4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcsi.pro [ijcsi.pro]

- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Pd(II) and Ni(II) coordination compounds with 4-amino-3-mercapto-5-methyl-1,2,4-triazole on the mitochondrial dehydrogenases activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Toxicity and Safety of 4-amino-3,5-dimercapto-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3,5-dimercapto-1,2,4-triazole, also known by its tautomeric form 4-amino-4H-1,2,4-triazole-3,5-dithiol, is a heterocyclic compound of interest in various research and development sectors due to its unique chemical structure. Its CAS number is 3652-33-3.[1] The presence of an amino group and two mercapto groups on the 1,2,4-triazole ring system imparts a range of potential biological activities and chemical reactivities, making it a subject of investigation in fields such as medicinal chemistry and materials science.

This guide provides a detailed overview of the available toxicity and safety data for 4-amino-3,5-dimercapto-1,2,4-triazole. Due to the limited publicly available toxicological data for this specific compound, this document also synthesizes information from structurally related triazole derivatives to provide a comprehensive understanding of its potential hazards. This approach allows for a scientifically grounded estimation of the substance's safety profile, enabling researchers to implement appropriate safety protocols.

Toxicological Profile: An Analysis Based on Structural Analogs

A study on the acute toxicity of derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol found these compounds to belong to toxicity class IV, suggesting a generally low acute toxicity profile for this class of molecules.[2]

GHS Hazard Classification of a Structurally Related Compound

The GHS classification for the related compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol provides valuable insight into the potential hazards of 4-amino-3,5-dimercapto-1,2,4-triazole.[3]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a structural analog.[3]

Based on this information, it is prudent to handle 4-amino-3,5-dimercapto-1,2,4-triazole with the assumption that it may be harmful if ingested, absorbed through the skin, or inhaled. It should also be considered a potential irritant to the skin, eyes, and respiratory system.

Another relevant analog is 3-amino-1,2,4-triazole (CAS 61-82-5). The safety data sheet for this compound indicates potential for reproductive toxicity and damage to organs through prolonged or repeated exposure. It is also classified as toxic to aquatic life with long-lasting effects.

Material Safety Data Sheet (MSDS) Insights and Handling Procedures

While a specific MSDS for CAS 3652-33-3 is not widely available, a composite of safety recommendations can be formulated based on the data for analogous compounds.

Hazard Identification and Precautionary Measures

Based on the available data for related compounds, researchers should adhere to the following precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] If working with the powdered form or generating dust, a NIOSH-approved respirator is recommended.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6] Avoid direct contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including nitrogen oxides and sulfur oxides.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material and place in a chemical waste container.

Experimental Protocols: A Framework for Safe Handling

The following protocols provide a general framework for the safe handling and use of 4-amino-3,5-dimercapto-1,2,4-triazole in a laboratory setting.

Risk Assessment Workflow

Before beginning any experiment, a thorough risk assessment is crucial.

Caption: A workflow diagram illustrating the key steps in conducting a risk assessment before handling 4-amino-3,5-dimercapto-1,2,4-triazole.

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE (lab coat, safety goggles, and appropriate gloves). Ensure the chemical fume hood is operational.

-

Weighing:

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Tare the balance.

-

Carefully transfer the required amount of 4-amino-3,5-dimercapto-1,2,4-triazole to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Dissolution:

-

Place a stir bar in an appropriate flask or beaker.

-

Add the desired solvent to the vessel.

-

Slowly add the weighed compound to the solvent while stirring.

-

If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.

-

Dispose of the weigh boat and any contaminated cleaning materials in the appropriate chemical waste container.

-

Wash hands thoroughly after handling.

-

Logical Framework for Spill Response

A clear and logical approach to spill response is essential for laboratory safety.

Caption: A logical flow diagram outlining the steps for responding to a chemical spill of 4-amino-3,5-dimercapto-1,2,4-triazole.

Conclusion

While specific, in-depth toxicological data for 4-amino-3,5-dimercapto-1,2,4-triazole (CAS 3652-33-3) is limited, a conservative approach to safety and handling is warranted based on the known hazards of structurally similar triazole derivatives. Researchers and drug development professionals should treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin, and as an irritant to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. The information and protocols provided in this guide are intended to foster a culture of safety and to ensure that the scientific exploration of this compound can proceed with the highest regard for health and environmental protection.

References

- Sigma-Aldrich. (2025, November 6).

- PubChem. (2025, April 14). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.

- Parchenko, V. V., et al. (n.d.). The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)

- Key Organics. (n.d.). 4-amino-4H-1,2,4-triazole-3,5-dithiol.

- Datasheet Locator. (n.d.).

- Loba Chemie. (2018, December 21). 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS.

- Simson Pharma Limited. (n.d.). 4-amino-4H-1,2,4-triazole-3,5-dithiol.

- Merck. (n.d.). 4-Amino-1,2,4-triazole.

- Fisher Scientific. (2025, December 18).

- MDPI. (2023, April 20). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice.

- Chemical Management. (2024, June 12).

- Loba Chemie. (2018, December 21). 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS.

- ResearchGate. (2025, August 10). Preclinical Evaluation of the Toxicological Effects of a Novel Constrained Ethyl Modified Antisense Compound Targeting Signal Transducer and Activator of Transcription 3 in Mice and Cynomolgus Monkeys.

- Sigma-Aldrich. (2025, October 16).

- Fisher Scientific. (2010, June 25).

- PPG. (2025, February 13).

- Chemical Management. (2023, April 25).

- Sigma-Aldrich. (n.d.). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

- ResearchGate. (2025, August 7). Assessing the toxicity of polymeric food-contact substances.

- CDC Stacks. (n.d.). Toxicological Profile for Hexachlorobenzene.

- ScienceDirect. (2024, January 26).

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 4-Amino-4H-1,2,4-triazole SDS - Download & Subscribe for Updates [sdsmanager.com]

Methodological & Application

Synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles using 4-amino-1,2,4-triazole-3,5-dithiol

Executive Summary

The fused heterocyclic system of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole represents a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antimicrobial to anticancer properties.[1][2] This application note provides a comprehensive technical guide for synthesizing this moiety using 4-amino-1,2,4-triazole-3,5-dithiol (also known as 4-amino-3,5-dimercapto-1,2,4-triazole) as the primary binucleophile. We detail two distinct protocols: the "Gold Standard" phosphoryl chloride (

Chemical Foundation & Retrosynthesis

The starting material, 4-amino-1,2,4-triazole-3,5-dithiol (1) , is a versatile building block. It exists in a tautomeric equilibrium between the dithiol and thione-thiol forms. In solution, the thione form often predominates, but the nucleophilicity of the sulfur and the N-amino group drives the reaction.

Retrosynthetic Logic

The construction of the [3,4-b] fused system relies on a 3+2 cyclocondensation strategy:

-

N-Amino Activation: The primary amino group (

) acts as a nucleophile attacking an electrophilic carbon (carbonyl of acid or aldehyde). -

S-Cyclization: The adjacent thiol/thione group (

) acts as the second nucleophile to close the thiadiazole ring.

Reaction Mechanism (POCl₃ Mediated)

The reaction between 4-amino-1,2,4-triazole-3,5-dithiol and an aromatic carboxylic acid in the presence of phosphorus oxychloride (

Mechanistic Pathway[2][4][5][6]

-

Activation:

activates the carboxylic acid, forming a reactive acyl phosphorodichloridate intermediate. -

Amidation: The amino group of the triazole attacks the activated acyl group, forming an N-acyl intermediate.

-

Cyclodehydration:

facilitates the removal of water (as phosphoric acid species), driving the intramolecular attack of the sulfur atom onto the carbonyl carbon, resulting in ring closure and aromatization.

Figure 1: Mechanistic pathway for the POCl3-mediated synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.

Experimental Protocols

Protocol A: Thermal Cyclocondensation (The "Gold Standard")

Objective: Synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles using carboxylic acids. Scope: Best for gram-scale synthesis and substrates stable in acidic media.

Reagents:

-

4-Amino-1,2,4-triazole-3,5-dithiol (1.0 equiv)

-

Substituted Aromatic Carboxylic Acid (1.0 equiv)

-

Phosphorus Oxychloride (

) (5–10 mL per gram of reactant) -

Safety Note:

is corrosive and reacts violently with water. Perform all operations in a fume hood.

Step-by-Step Methodology:

-

Setup: In a dry 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a calcium chloride guard tube, place a mixture of 4-amino-1,2,4-triazole-3,5-dithiol (0.01 mol) and the appropriate aromatic carboxylic acid (0.01 mol).

-

Addition: Carefully add

(10 mL) to the mixture. -

Reflux: Heat the reaction mixture under reflux (approx. 105°C) on an oil bath for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 4:6).

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice (~200g) with vigorous magnetic stirring.

-

Note: This step is highly exothermic. The hydrolysis of excess

releases HCl and heat.

-

-

Neutralization: After stirring for 30 minutes (to ensure complete hydrolysis of phosphorus intermediates), neutralize the suspension with solid Potassium Carbonate (

) or Sodium Bicarbonate to pH ~7–8. -

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from Ethanol or DMF/Water mixture to obtain the pure compound.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Objective: Rapid synthesis with reduced solvent usage. Scope: Library generation, screening.

Step-by-Step Methodology:

-

Setup: In a microwave-safe process vial, mix 4-amino-1,2,4-triazole-3,5-dithiol (1 mmol) and the carboxylic acid (1 mmol).

-

Catalyst/Solvent: Add a minimal amount of

(0.5 – 1.0 mL) OR for a greener approach, use a few drops of DMF with a solid support (like acidic alumina) if avoiding -

Irradiation: Irradiate the mixture in a dedicated microwave reactor at 200–300 Watts for 5–10 minutes (temperature target: 100–120°C).

-

Workup: Cool rapidly. Quench with crushed ice as described in Protocol A.

-

Isolation: Filter and recrystallize.

Process Control & Data Analysis

Comparative Efficiency Table

The following data summarizes typical improvements when moving from conventional heating to microwave methods for this scaffold.

| Parameter | Protocol A (Conventional Reflux) | Protocol B (Microwave Assisted) |

| Reaction Time | 4 – 8 Hours | 5 – 15 Minutes |

| Solvent Usage | High (Excess | Low / Solvent-free |

| Typical Yield | 60 – 75% | 80 – 92% |

| Purity (Crude) | Moderate (Requires Recrystallization) | High |

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis of triazolo-thiadiazoles.

Troubleshooting & Optimization (The "Experience" Pillar)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Ensure |

| Sticky/Gummy Product | Incomplete hydrolysis of phosphorus intermediates. | Extend the stirring time in ice water (up to 1 hour). Ensure pH is adjusted to >7. |

| Unreacted Acid | Steric hindrance in the carboxylic acid. | Increase reflux time or switch to Microwave protocol for higher energy input. |

| Product Impurity | Formation of disulfide dimers. | Add a reducing agent during workup or ensure inert atmosphere during reflux. |

Biological Applications

The 3,6-disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core is a bioisostere of purine, making it highly relevant in drug discovery.

-

Anticancer Activity: Derivatives have shown potent cytotoxicity against human cancer cell lines (HepG2, MCF7). The mechanism often involves the inhibition of Topoisomerase II or tyrosine kinases.

-

Antimicrobial Agents: Significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The scaffold disrupts cell wall synthesis or inhibits CYP51 (lanosterol 14α-demethylase) in fungi.

-

Anti-inflammatory: Inhibition of COX-2 enzymes has been reported for derivatives bearing specific pharmacophores (e.g., ibuprofen-like side chains).

References

-

Microwave-assisted synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

-

Efficient Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles Derivatives. Dr. Patangrao Kadam Mahavidyalaya Repository. Available at: [Link]

-

3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha. OncoTargets and Therapy. Available at: [Link]

Sources

Using 4-amino-3,5-dimercapto-1,2,4-triazole as a copper corrosion inhibitor

Application Note: 4-Amino-3,5-dimercapto-1,2,4-triazole (ADMT) as a High-Efficiency Copper Corrosion Inhibitor

Executive Summary

This guide details the protocol for utilizing 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT) to inhibit copper corrosion in acidic media (HCl, HNO₃). ADMT acts as a mixed-type inhibitor, achieving inhibition efficiencies (

Relevance to Drug Development & Chemical Processing: While primarily a materials science application, this protocol is critical for:

-

API Synthesis: Protecting copper-lined reactors or copper catalysts from degradation during acidic synthetic steps.

-

Impurity Control: Preventing copper leaching (heavy metal contamination) into pharmaceutical water systems or reaction mixtures, ensuring compliance with ICH Q3D elemental impurity guidelines.

Mechanism of Action

ADMT functions through chemisorption , forming a stable, protective film on the copper surface. The molecule contains multiple nucleophilic centers (Sulfur and Nitrogen) that interact with the vacant

-

Adsorption Mode: The molecule adsorbs in a flat orientation, maximizing surface coverage.

-

Chellation: The exocyclic thione/thiol groups and the amino group form stable 5-membered chelate rings with surface

/ -

Thermodynamics: The adsorption typically follows the Langmuir Isotherm , with

values ranging from -30 to -40 kJ/mol, indicating a strong physicochemical interaction.

Figure 1: Mechanistic Pathway of ADMT Inhibition

Caption: Step-wise mechanism of ADMT interaction with Copper surfaces, transitioning from diffusion to stable film formation.

Detailed Experimental Protocol

Materials & Reagents

-

Inhibitor: 4-amino-3,5-dimercapto-1,2,4-triazole (High Purity >98%).

-

Solvent: Ethanol (for stock solution) and Deionized Water (18.2 MΩ·cm).

-

Acidic Media: 1.0 M HCl or 0.5 M H₂SO₄ (prepared from analytical grade reagents).

-

Working Electrode: Copper coupons (99.9% purity), embedded in epoxy resin with an exposed area of ~1.0 cm².

Surface Preparation (Critical Step)

-

Abrasion: Wet polish the Cu surface sequentially with SiC paper (grades 400, 600, 800, 1200, 2000).

-

Cleaning: Sonicate in ethanol for 5 minutes, followed by a rinse with acetone and bidirectional distilled water.

-

Drying: Dry under a stream of cold air. Note: Use immediately to prevent oxide reformation.

Electrochemical Characterization Workflow

Perform measurements using a standard three-electrode cell:

-

WE: Copper Specimen

-

CE: Platinum Wire/Mesh (Large surface area)

-

RE: Saturated Calomel Electrode (SCE) or Ag/AgCl

Figure 2: Experimental Validation Workflow

Caption: Standard electrochemical workflow ensuring thermodynamic stability (OCP) prior to kinetic measurements.

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

The Nyquist plot for Cu in acid with ADMT typically shows a depressed semicircle, indicating a charge-transfer controlled process with surface heterogeneity.

Key Parameters to Extract:

- (Charge Transfer Resistance): Increases with inhibitor concentration.[1]

- (Double Layer Capacitance): Decreases as ADMT displaces water molecules at the interface.

Inhibition Efficiency Calculation (

Representative Data Table

The following data represents typical values expected for ADMT on Copper in 1.0 M HCl at 303 K.

| Concentration (M) | Surface Coverage ( | |||

| Blank (0.0) | 85.2 | 145.0 | - | - |

| 410.5 | 88.2 | 79.2 | 0.792 | |

| 780.1 | 62.4 | 89.1 | 0.891 | |

| 1250.4 | 45.1 | 93.2 | 0.932 |

Adsorption Isotherm Validation

To confirm the mechanism, plot

-

Linearity: A straight line with

confirms monolayer adsorption. -

Slope: Should be near 1.0.

Troubleshooting & Optimization

-

Issue: Unstable OCP.

-

Cause: Incomplete oxide removal or temperature fluctuations.

-

Fix: Extend polishing time; use a water-jacketed cell to control temperature

C.

-

-

Issue: Low Inhibition Efficiency.

-

Cause: ADMT solubility issues.

-

Fix: Predissolve ADMT in a small volume of ethanol before adding to the acidic electrolyte.

-

-

Issue: Inductive Loop in Nyquist Plot.

-

Cause: Adsorption/desorption relaxation of intermediates (e.g.,

). -

Fix: Fit using an equivalent circuit that includes an inductance element (

) in parallel with

-

References

-

Zarrouk, A., et al. (2012). "Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid." Der Pharma Chemica. Link

-

Sherif, E.M., & Park, S.M. (2006). "Effects of 1,4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions." (Contextual reference for Triazole mechanisms on Cu). Electrochimica Acta. Link

-

Zhang, Q., et al. (2010). "Corrosion inhibition of copper in 3.5% NaCl solution by 3-amino-1,2,4-triazole." Materials Chemistry and Physics. Link

-

Biari, A., et al. (2023). "Theoretical and experimental evaluation of the inhibiting power of 4-amino,5-phenyl-1,2,4-triazole,3-thione against corrosion copper in a neutral chloride environment." Moroccan Journal of Chemistry. Link

-

ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link

Sources

Protocol and Application Notes for the Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3,5-dithiol and Aldehydes

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole-3,5-dithiol and various aromatic aldehydes. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed and robust experimental protocol, discusses key optimization parameters, and outlines standard characterization techniques. The content is structured to provide both the theoretical foundation and practical insights necessary for researchers to successfully synthesize and validate these target compounds.

Introduction and Scientific Context

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry. Their facile synthesis and versatile chemical nature make them crucial intermediates and valuable ligands in coordination chemistry.[4] When the Schiff base pharmacophore is integrated into a nitrogen-rich heterocyclic scaffold like 1,2,4-triazole, the resulting molecules often exhibit enhanced biological profiles.[5][6]

The precursor, 4-amino-1,2,4-triazole-3,5-dithiol, offers a unique molecular framework. The primary amino group at the N-4 position serves as the key nucleophile for the condensation reaction with aldehydes. The two thiol (-SH) groups at the C-3 and C-5 positions, which exist in tautomeric equilibrium with their thione (-C=S) forms, provide additional sites for potential coordination with metal ions or further functionalization, making these derivatives promising candidates for metalloenzyme inhibitors and advanced materials.[3][7][8] This protocol focuses on the selective reaction at the amino group to form the desired Schiff base linkage.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic acid-catalyzed condensation-elimination reaction. The process involves two primary stages: nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond.

Causality of Key Steps:

-

Acid Catalysis (Optional but Recommended): The reaction can proceed without a catalyst, but the addition of a catalytic amount of a protic acid (e.g., glacial acetic acid, sulfuric acid) significantly accelerates the process. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group of the triazole attacks the electron-deficient carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is unstable and readily undergoes dehydration. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base product.

The overall reaction is reversible, and the removal of water (e.g., by using a Dean-Stark apparatus or by the precipitation of the product) can drive the equilibrium towards the product side.

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Detailed Experimental Protocol

This protocol provides a generalized yet robust method for the synthesis. Researchers should note that reaction times and yields may vary depending on the specific aldehyde used.

Materials and Equipment

-

Reagents:

-

4-amino-1,2,4-triazole-3,5-dithiol

-

Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

-

Absolute Ethanol or Glacial Acetic Acid (Solvent)

-

Concentrated Sulfuric Acid or Glacial Acetic Acid (Catalyst)

-

Distilled water

-

-

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Buchner funnel and flask for vacuum filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Step-by-Step Synthesis Workflow

The following procedure is based on an equimolar reaction between the aminotriazole and the aldehyde.

-